Phenyl (3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate
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Overview
Description
PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates This compound features a phenyl group attached to a carbamate moiety, which is further connected to a substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The cyano, ethyl, and methyl groups are introduced onto the thiophene ring through selective substitution reactions.
Carbamoylation: The final step involves the reaction of the substituted thiophene with phenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
PHENYL N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)CARBAMATE can be compared with other carbamate derivatives and thiophene-based compounds:
Similar Compounds:
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
phenyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C15H14N2O2S/c1-3-12-10(2)20-14(13(12)9-16)17-15(18)19-11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
OIBIGEFPDGEHII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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